molecular formula C8H12N2O4 B4997258 3,3'-(1,2-ethanediyl)bis(1,3-oxazolidin-2-one)

3,3'-(1,2-ethanediyl)bis(1,3-oxazolidin-2-one)

Cat. No. B4997258
M. Wt: 200.19 g/mol
InChI Key: DRUSFGOTNNJLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(1,2-ethanediyl)bis(1,3-oxazolidin-2-one), commonly known as EDOB or EDOB-3,3', is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a cyclic urea derivative that has been found to have potential applications in various fields, including pharmaceuticals, materials science, and environmental science.

Mechanism of Action

The mechanism of action of EDOB is not fully understood. However, studies have shown that it works by inhibiting the growth of certain fungi, bacteria, and cancer cells. It is believed that EDOB achieves this by interfering with the cell wall synthesis of these organisms.
Biochemical and Physiological Effects:
EDOB has been found to have low toxicity and is well-tolerated by the body. Studies have shown that it does not have any significant effects on the liver, kidney, or other vital organs. However, further research is needed to fully understand the biochemical and physiological effects of EDOB.

Advantages and Limitations for Lab Experiments

EDOB has several advantages for use in laboratory experiments. It is easy to synthesize, has a high yield, and is stable under a wide range of conditions. However, its solubility in water is limited, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research involving EDOB. These include:
1. Further investigation into the mechanism of action of EDOB.
2. Development of new synthetic routes for EDOB that are more efficient and environmentally friendly.
3. Exploration of the potential applications of EDOB in materials science, such as in the development of new polymers.
4. Investigation of the potential use of EDOB as a chiral auxiliary in asymmetric synthesis.
5. Examination of the potential use of EDOB in environmental science, such as in the removal of heavy metals from contaminated water.
In conclusion, EDOB is a unique compound that has shown potential for various applications in scientific research. Its antifungal, antibacterial, and antitumor properties make it a promising candidate for the development of new pharmaceuticals. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesis Methods

The synthesis of EDOB involves the reaction of ethylenediamine with a diacid chloride, followed by cyclization with phosgene. This process results in the formation of EDOB as a white crystalline solid with a high yield.

Scientific Research Applications

EDOB has been studied extensively for its potential applications in the pharmaceutical industry. It has been found to have antifungal, antibacterial, and antitumor properties. EDOB has also been shown to have potential as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c11-7-9(3-5-13-7)1-2-10-4-6-14-8(10)12/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUSFGOTNNJLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCN2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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